molecular formula C20H14N4O6 B3835462 N,N'-1,4-phenylenebis(3-nitrobenzamide)

N,N'-1,4-phenylenebis(3-nitrobenzamide)

Cat. No.: B3835462
M. Wt: 406.3 g/mol
InChI Key: SYIWZNRYEYUCNA-UHFFFAOYSA-N
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Description

N,N’-1,4-phenylenebis(3-nitrobenzamide) is an organic compound with the molecular formula C22H18N4O6 It is characterized by the presence of two nitrobenzamide groups attached to a central phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-phenylenebis(3-nitrobenzamide) typically involves the reaction of 1,4-phenylenediamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-phenylenebis(3-nitrobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-phenylenebis(3-nitrobenzamide) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: The major product would be N,N’-1,4-phenylenebis(3-aminobenzamide).

    Substitution: Depending on the nucleophile used, various substituted derivatives of N,N’-1,4-phenylenebis(3-nitrobenzamide) can be formed.

Scientific Research Applications

N,N’-1,4-phenylenebis(3-nitrobenzamide) has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its nitro and amide groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those enzymes that interact with nitroaromatic compounds.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-1,4-phenylenebis(3-nitrobenzamide) depends on its specific application. In biological systems, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The amide groups can form hydrogen bonds with proteins or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,2-phenylenebis(3-nitrobenzamide): Similar structure but with the nitrobenzamide groups attached to a 1,2-phenylene ring instead of a 1,4-phenylene ring.

    N,N’-1,4-phenylenebis(3-aminobenzamide): The reduced form of N,N’-1,4-phenylenebis(3-nitrobenzamide) with amino groups instead of nitro groups.

Uniqueness

N,N’-1,4-phenylenebis(3-nitrobenzamide) is unique due to the presence of both nitro and amide functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

3-nitro-N-[4-[(3-nitrobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-19(13-3-1-5-17(11-13)23(27)28)21-15-7-9-16(10-8-15)22-20(26)14-4-2-6-18(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWZNRYEYUCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.